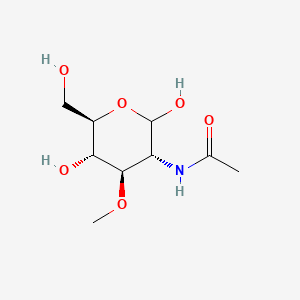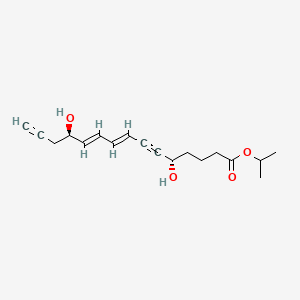
NBOH-2C-CN hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a compound indirectly derived from the phenethylamine series of hallucinogens . It was discovered in 2014 at the University of Copenhagen . This compound is notable as one of the most selective agonist ligands for the 5-HT2A receptor yet discovered, with a pKi of 8.88 at the human 5-HT2A receptor and with 100x selectivity for 5-HT2A over 5-HT2C, and 46x selectivity for 5-HT2A over 5-HT2B .
Synthesis Analysis
25CN-NBOH is readily available from 2C-H in 57% over 4 steps .Molecular Structure Analysis
The structure of 25CN-NBOH in complex with an engineered Gαq heterotrimer of the 5-HT2AR has been determined by cryoelectron microscopy (cryo-EM), showing a distinct binding mode when compared to LSD .Physical And Chemical Properties Analysis
NBOH-2C-CN hydrochloride has a molecular weight of 348.82 . Its chemical formula is C18H20N2O3.HCl .Scientific Research Applications
NBOH compounds, including NBOH-2C-CN hydrochloride, are identified as new psychoactive substances (NPS) with potent serotonin 5-HT2A receptor agonist activity. They have been identified in seized blotter papers and are used recreationally as alternatives to LSD and NBOMe drugs (Machado et al., 2019).
Challenges exist in correctly identifying NBOH compounds in forensic analyses, as they can degrade under certain analytical conditions such as gas chromatography-mass spectrometry (GC-MS), leading to misidentification. This necessitates the use of alternative or modified analytical methods (Neto et al., 2017).
NBOH compounds like 25I-NBOH have been detected in drug seizures in Brazil, highlighting the global spread of these substances. Their legal status varies across countries, with only a few countries like Sweden and Brazil controlling them (Arantes et al., 2017).
A novel electroanalytical method has been developed for the detection of 25I-NBOH, which is valuable for forensic analysis and can differentiate between 25I-NBOH and similar substances (Andrade & González-Rodríguez, 2019).
Identification of NBOH compounds is complicated due to their thermolabile nature. Chemical derivatization methods have been developed to enable their detection and correct identification in forensic contexts (Lum et al., 2020).
25CN-NBOH, a variant of NBOH, shows potential for therapeutic use in treating psychological disorders such as anxiety and depression. It has been studied for its metabolic stability and effects in vitro and in vivo (Breusova et al., 2021).
An improved and scalable synthesis method for 25CN-NBOH has been developed, making this compound more accessible for scientific study. This is significant as 25CN-NBOH is a highly selective serotonin 2A receptor agonist (Kristensen et al., 2021).
Mechanism of Action
Safety and Hazards
NBOH-2C-CN hydrochloride is a DEA controlled substance . It is classified as a Class A illegal substance in the UK and is also illegal in Hungary .
Relevant Papers A review covering the literature up to 2020 was published in 2021 . Another paper titled “Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH” provides more information on NBOH substances .
properties
IUPAC Name |
4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAEIIIMVMJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBOH-2C-CN hydrochloride | |
CAS RN |
1539266-32-4 |
Source


|
| Record name | Benzonitrile, 4-[2-[[(2-hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539266-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the role of NBOH-2C-CN hydrochloride in the study on risperidone-induced hypothermia?
A1: NBOH-2C-CN hydrochloride is a selective 5-HT2A receptor agonist. In the study, it was used to investigate the involvement of the 5-HT2A receptor in risperidone-induced hypothermia []. The researchers found that administering NBOH-2C-CN hydrochloride significantly interrupted the hypothermic effect of risperidone in animals experiencing transient ischemia []. This finding suggests that the 5-HT2A receptor plays a key role in mediating risperidone's ability to lower body temperature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

